molecular formula C10H10BrN3O3S2 B216517 4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No. B216517
M. Wt: 364.2 g/mol
InChI Key: RINPGKAFIRQSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Scientific Research Applications

4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been found to have potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. This compound has also been investigated for its potential use as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves the inhibition of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to changes in physiological processes, which may have potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to have inhibitory effects on certain enzymes, which may have implications for various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide in lab experiments is its potential as a selective inhibitor of certain enzymes. However, one limitation is that more research is needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the research on 4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. One direction is to investigate its potential as an anti-cancer agent. Another direction is to explore its potential as an inhibitor of other enzymes involved in physiological processes. Additionally, more research is needed to fully understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves the reaction of 4-bromoaniline with chlorosulfonic acid to form 4-bromoanilinesulfonic acid. This intermediate is then reacted with sodium azide and methoxymethyl isocyanate to form the final product.

properties

Molecular Formula

C10H10BrN3O3S2

Molecular Weight

364.2 g/mol

IUPAC Name

4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C10H10BrN3O3S2/c1-17-6-9-12-13-10(18-9)14-19(15,16)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,14)

InChI Key

RINPGKAFIRQSEJ-UHFFFAOYSA-N

SMILES

COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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